

Solubility Profile of 2-Hydroxy-N,N-dimethylacetamide: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylacetamide

Cat. No.: B178382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of **2-hydroxy-N,N-dimethylacetamide**. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data (such as mole fraction, mass fraction, or grams per 100g of solvent) for **2-hydroxy-N,N-dimethylacetamide** in various common organic solvents and water is not readily available in the public domain. Similarly, specific experimental protocols for the determination of its solubility have not been published. This document outlines the current state of knowledge and provides a general methodology for determining the solubility of a solid compound like **2-hydroxy-N,N-dimethylacetamide**, based on established principles.

Introduction to 2-Hydroxy-N,N-dimethylacetamide

2-hydroxy-N,N-dimethylacetamide, with the chemical formula $C_4H_9NO_2$, is a derivative of the widely used aprotic polar solvent N,N-dimethylacetamide (DMAc). The introduction of a hydroxyl group is expected to significantly influence its physicochemical properties, including its solubility, compared to the parent compound. The hydroxyl group introduces the capacity for hydrogen bonding, which can affect its interactions with various solvents. Commercial suppliers, such as Sigma-Aldrich, classify the compound as a solid at room temperature, indicating that its solubility in various solvents is a critical parameter for its application in research and development.

Current Status of Solubility Data

A thorough investigation of scientific databases, including scholarly articles, patents, and technical reports, revealed a significant lack of specific quantitative solubility data for **2-hydroxy-N,N-dimethylacetamide**. The majority of available information pertains to N,N-dimethylacetamide (DMAc), which is known to be miscible with water and a wide range of organic solvents. However, this high miscibility of DMAc cannot be directly extrapolated to its hydroxylated counterpart due to the substantial difference in chemical structure and intermolecular forces.

Table 1: Summary of Available Information for **2-Hydroxy-N,N-dimethylacetamide**

Property	Information	Source
Physical State	Solid	Sigma-Aldrich
Quantitative Solubility	No data available	-
Experimental Protocols	No specific protocols available	-

General Experimental Protocol for Solubility Determination

In the absence of specific published methods for **2-hydroxy-N,N-dimethylacetamide**, a standard and reliable approach for determining the solubility of a solid compound is the gravimetric method. This method involves preparing a saturated solution of the compound in a given solvent at a specific temperature and then determining the concentration of the dissolved solid.

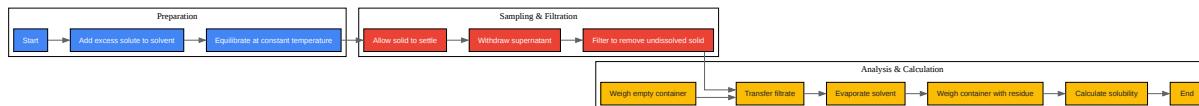
Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[1][2]

Materials and Apparatus:

- **2-hydroxy-N,N-dimethylacetamide**

- Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)
- Analytical balance
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Vials or flasks with secure caps
- Oven


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-hydroxy-N,N-dimethylacetamide** to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.
 - Immediately filter the solution through a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved particles. The filter should also be at the experimental temperature to prevent precipitation.

- Gravimetric Analysis:
 - Accurately weigh a clean, dry evaporating dish or a suitable container.
 - Transfer a precise volume or mass of the clear filtrate into the pre-weighed container.
 - Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
 - Once the solvent is completely removed, cool the container in a desiccator and weigh it again.
 - Repeat the drying and weighing steps until a constant mass is obtained.
- Calculation of Solubility:
 - The mass of the dissolved **2-hydroxy-N,N-dimethylacetamide** is the difference between the final mass of the container with the residue and the initial mass of the empty container.
 - The mass of the solvent can be determined by the difference between the mass of the saturated solution and the mass of the dissolved solute.
 - Solubility can then be expressed in various units, such as:
 - $\text{g/100 g solvent} = (\text{mass of solute} / \text{mass of solvent}) \times 100$
 - Mass fraction = $\text{mass of solute} / (\text{mass of solute} + \text{mass of solvent})$
 - Mole fraction can be calculated using the molar masses of the solute and the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While there is a clear need for quantitative solubility data for **2-hydroxy-N,N-dimethylacetamide** in the scientific community, particularly for its application in drug development and chemical research, such information is currently not publicly available. The experimental protocol outlined in this guide provides a robust and fundamental approach to generate this crucial data. It is recommended that researchers requiring the solubility profile of this compound perform these experiments under controlled conditions to obtain reliable and accurate results. The generation and dissemination of such data would be a valuable contribution to the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]

- To cite this document: BenchChem. [Solubility Profile of 2-Hydroxy-N,N-dimethylacetamide: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178382#solubility-profile-of-2-hydroxy-n-n-dimethylacetamide-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com